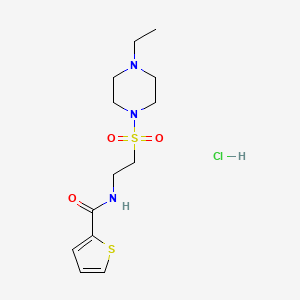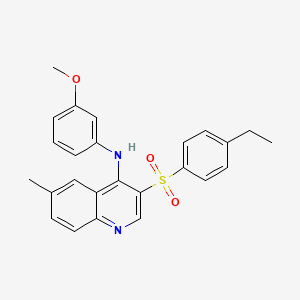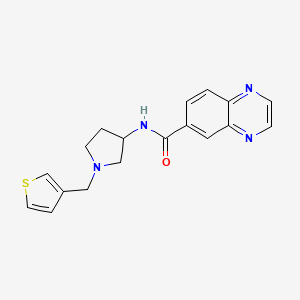![molecular formula C22H22N4O5 B2849327 methyl 3-((5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)methyl)-4-methoxybenzoate CAS No. 1052614-99-9](/img/structure/B2849327.png)
methyl 3-((5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)methyl)-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)methyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
BenchChem offers high-quality methyl 3-((5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)methyl)-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-((5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)methyl)-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The triazole core present in the compound is known for its myriad of biological activities, including antibacterial , antimalarial , and antiviral activities . This makes it a valuable scaffold in drug discovery, particularly in the search for new therapeutic agents against infectious diseases.
Alzheimer’s Disease Research
Compounds with a triazole moiety have been investigated for their potential interaction with acetylcholinesterase (AChE), an enzyme relevant for developing therapeutic options to counteract neurodegeneration, such as Alzheimer’s disease . The compound could be used to study the inhibition of AChE and its effects on neurotransmitter levels.
Anticancer Agent Development
Triazole derivatives have shown effective cytotoxic activity against various cancer cell lines . The compound could be part of a library of molecules tested for their in vitro cytotoxic activity, contributing to the development of new anticancer agents.
Molecular Docking Studies
The compound’s structure allows for computational studies to predict interactions with biological targets. Molecular docking can be used to simulate the compound’s binding to proteins, aiding in the design of molecules with improved efficacy and selectivity .
Pharmacokinetic Property Prediction
Understanding the pharmacokinetic properties of a compound is crucial in drug development. The compound’s drug-likeness and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be predicted computationally .
Green Chemistry and Sustainable Synthesis
The synthesis of triazole derivatives can be achieved through green chemistry approaches, such as copper-catalyzed click reactions, which are atom-efficient and environmentally friendly . The compound could be used to develop new sustainable synthetic methods.
Neuropharmacology
Given the importance of triazole derivatives in neuropharmacology, the compound could be used to study its effects on the central nervous system (CNS), potentially leading to the discovery of new treatments for CNS disorders .
Agricultural Chemistry
Triazole compounds have been described as components in fungicide, bactericide, and herbicide formulations . The compound could be explored for its utility in agricultural chemistry, particularly in the development of new agrochemicals.
Eigenschaften
IUPAC Name |
methyl 3-[[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]methyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-12-5-7-16(9-13(12)2)26-20(27)18-19(21(26)28)25(24-23-18)11-15-10-14(22(29)31-4)6-8-17(15)30-3/h5-10,18-19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEFKBAALWCNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=C(C=CC(=C4)C(=O)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)methyl)-4-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)
![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2849245.png)
![2-[(4-Chlorophenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2849246.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)

![Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849254.png)

![2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2849258.png)
![N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2849259.png)
![5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione](/img/structure/B2849260.png)



